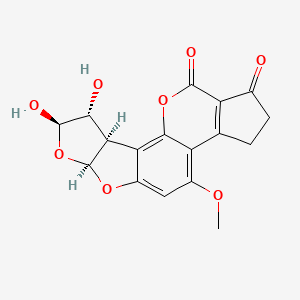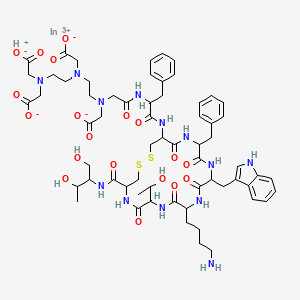
Indium In-111 Pentetreotide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Indium In-111 pentetreotide is a radiopharmaceutical agent used primarily for the scintigraphic localization of primary and metastatic neuroendocrine tumors that bear somatostatin receptors . This compound is a combination of the radioactive isotope Indium-111 and the somatostatin analog pentetreotide, which allows it to bind specifically to somatostatin receptors on tumor cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: Indium In-111 pentetreotide is prepared using a kit that contains two main components: a reaction vial with lyophilized pentetreotide and a vial of Indium In-111 chloride solution . The preparation involves combining these two components under specific conditions:
- The reaction vial contains a lyophilized mixture of pentetreotide, gentisic acid, trisodium citrate, citric acid, and inositol .
- The Indium In-111 chloride solution is added to the reaction vial, where it reacts with the diethylenetriaminepentaacetic acid portion of the pentetreotide molecule to form this compound .
- The pH of the resultant solution is adjusted to between 3.8 and 4.3 .
Industrial Production Methods: The industrial production of this compound follows a similar process but on a larger scale. The components are combined in a controlled environment to ensure sterility and non-pyrogenicity. The final product is tested for radiolabeling yield before being approved for clinical use .
Chemical Reactions Analysis
Types of Reactions: Indium In-111 pentetreotide primarily undergoes complexation reactions where the Indium-111 isotope binds to the diethylenetriaminepentaacetic acid portion of the pentetreotide molecule . This complexation is crucial for the compound’s ability to target somatostatin receptors.
Common Reagents and Conditions:
Reagents: Indium In-111 chloride, pentetreotide, gentisic acid, trisodium citrate, citric acid, inositol.
Conditions: The reaction is carried out at a pH between 3.8 and 4.3, ensuring optimal binding of Indium-111 to pentetreotide.
Major Products: The primary product of this reaction is this compound, which is used for diagnostic imaging of neuroendocrine tumors .
Scientific Research Applications
Indium In-111 pentetreotide has several important applications in scientific research and medicine:
Diagnostic Imaging: It is used in scintigraphy to visualize somatostatin receptor-positive tumors, including neuroendocrine tumors, medullary thyroid carcinoma, pituitary adenoma, and small cell lung cancer.
Tumor Localization: It helps in localizing primary tumors and their metastatic lesions, monitoring therapy response, and detecting recurrences.
Research Studies: this compound is used in clinical trials to study various conditions such as sarcoidosis, solid tumors, and Cushing syndrome.
Mechanism of Action
Indium In-111 pentetreotide works by binding to somatostatin receptors, which are overexpressed in certain types of tumors . The radioactive Indium-111 emits gamma rays, which are detected by a gamma camera, allowing for the visualization of tumors . This binding and subsequent imaging enable precise localization and assessment of neuroendocrine tumors .
Comparison with Similar Compounds
Gallium-68 DOTATATE: Another radiopharmaceutical used for imaging neuroendocrine tumors.
Technetium-99m Octreotide: Uses Technetium-99m for imaging and has different imaging characteristics compared to Indium In-111 pentetreotide.
Uniqueness: this compound is unique due to its relatively long half-life of 2.8 days, which allows for extended imaging sessions . Its specific binding to somatostatin receptors makes it highly effective for diagnosing and monitoring neuroendocrine tumors .
This compound remains a valuable tool in nuclear medicine, offering precise diagnostic capabilities for various neuroendocrine tumors.
Properties
CAS No. |
159201-00-0 |
|---|---|
Molecular Formula |
C63H84InN13O19S2 |
Molecular Weight |
1506.4 g/mol |
IUPAC Name |
2-[2-[[2-[[1-[[10-(4-aminobutyl)-16-benzyl-4-(1,3-dihydroxybutan-2-ylcarbamoyl)-7-(1-hydroxyethyl)-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicos-19-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]-(carboxylatomethyl)amino]ethyl-[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate;hydron;indium(3+) |
InChI |
InChI=1S/C63H87N13O19S2.In/c1-37(78)48(34-77)70-62(94)50-36-97-96-35-49(71-58(90)45(25-39-13-5-3-6-14-39)66-51(80)29-75(31-53(83)84)23-21-74(30-52(81)82)22-24-76(32-54(85)86)33-55(87)88)61(93)68-46(26-40-15-7-4-8-16-40)59(91)69-47(27-41-28-65-43-18-10-9-17-42(41)43)60(92)67-44(19-11-12-20-64)57(89)73-56(38(2)79)63(95)72-50;/h3-10,13-18,28,37-38,44-50,56,65,77-79H,11-12,19-27,29-36,64H2,1-2H3,(H,66,80)(H,67,92)(H,68,93)(H,69,91)(H,70,94)(H,71,90)(H,72,95)(H,73,89)(H,81,82)(H,83,84)(H,85,86)(H,87,88);/q;+3/p-3 |
InChI Key |
ONJXCGCIKIYAPL-UHFFFAOYSA-K |
SMILES |
[H+].CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NC(=O)CN(CCN(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])C(=O)NC(CO)C(C)O)O.[In+3] |
Canonical SMILES |
[H+].CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NC(=O)CN(CCN(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])C(=O)NC(CO)C(C)O)O.[In+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


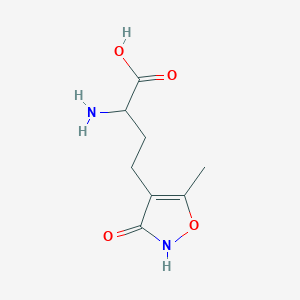
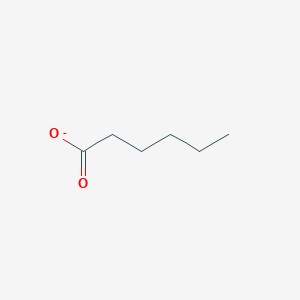
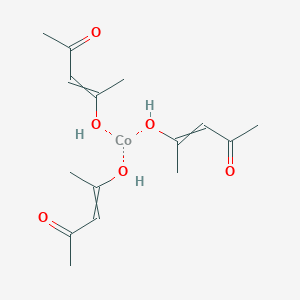
![2-[[2-[(4-chlorophenyl)thio]-1-oxoethyl]amino]-N-(4-methoxyphenyl)benzamide](/img/structure/B1226107.png)
![2-Chloro-5-[[[[(3,5-dimethoxyphenyl)-oxomethyl]amino]-sulfanylidenemethyl]amino]benzoic acid](/img/structure/B1226109.png)
![N-(2-furanylmethyl)-2-[[oxo-(3,4,5-trimethoxyphenyl)methyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B1226110.png)
![1-(3,4-Dihydroxyphenyl)-2-[[5-(3-methoxyphenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]thio]ethanone](/img/structure/B1226111.png)
![2-(3,5-Dinitrophenyl)-3-(2-phenylethyl)imidazo[4,5-b]quinoxaline](/img/structure/B1226112.png)
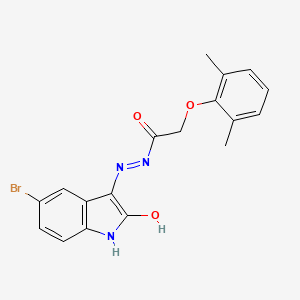
![4-[[(3,6-Dichloro-2-methoxyphenyl)-oxomethyl]amino]benzoic acid propyl ester](/img/structure/B1226115.png)
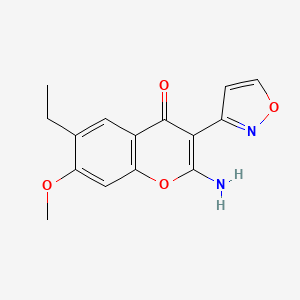
![6-Oxo-6H-anthra[1,9-cd]isoxazole-3-carboxylic acid tert-butylamide](/img/structure/B1226121.png)
![2-[(5,6-dithiophen-2-yl-1,2,4-triazin-3-yl)oxy]-N-methyl-N-phenylacetamide](/img/structure/B1226123.png)
